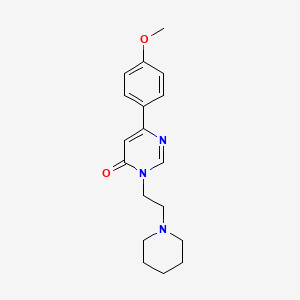

6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Description

6-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 4-methoxyphenyl group at position 6 and a 2-(piperidin-1-yl)ethyl chain at position 2. The methoxy group enhances solubility and electronic stability, while the piperidine moiety contributes to lipophilicity, influencing its pharmacokinetic profile.

Properties

IUPAC Name |

6-(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-23-16-7-5-15(6-8-16)17-13-18(22)21(14-19-17)12-11-20-9-3-2-4-10-20/h5-8,13-14H,2-4,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCGADZYSODNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Attachment of the Piperidinyl Ethyl Side Chain: The piperidinyl ethyl side chain can be attached through nucleophilic substitution reactions, often using piperidine and ethyl halides as starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one can be contextualized against related pyrimidinone derivatives through synthesis pathways, substituent effects, and biological activity.

Key Observations:

Substituent Effects on Yield :

- Electron-donating groups (e.g., methoxy) correlate with moderate yields (69% for methoxy vs. 89% for chloro in ), likely due to enhanced intermediate stability.

- Bulky substituents (e.g., 3,4-dichlorobenzyl in ) reduce yields (43%), suggesting steric hindrance during reductive amination.

Biological Activity: Methoxy-substituted analogs (e.g., ) may exhibit improved solubility and target binding compared to lipophilic derivatives (e.g., phenyl in ).

Synthetic Strategies :

- Deprotection steps (e.g., SEM group removal with HCl) are critical for final compound isolation .

- Purification via SCX columns or flash chromatography is common, with ammonia/MeOH elution effectively isolating basic piperidine derivatives .

Table 2: Physicochemical Properties

Functional Insights:

- Piperidine Moiety : Contributes to basicity (pKa ~8-10), facilitating interactions with acidic biological targets (e.g., kinase ATP pockets).

Research Findings and Implications

- Kinase Inhibition: Pyrimidinones with piperidine-ethyl chains (e.g., ) show promise as kinase inhibitors due to their ability to occupy hydrophobic pockets.

- Antimicrobial Activity: Methoxy and amino derivatives (e.g., ) exhibit selective activity against Gram-positive bacteria, likely via interference with cell-wall synthesis.

Biological Activity

6-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidinone core substituted with a methoxyphenyl group and a piperidinyl ethyl side chain. The structure can be represented as follows:

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, potentially affecting pathways involved in cell proliferation and survival.

- Antimicrobial Activity : The presence of the piperidinyl group can enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related compounds, revealing significant activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) ranging from 2.7 µM to 5.9 µM for structurally similar analogs . While specific data for this compound is limited, its structural analogs suggest potential efficacy.

Cytotoxicity Studies

Cytotoxicity assessments against various cancer cell lines, such as HepG2 (human liver cancer cells), indicated that related compounds exhibited low cytotoxicity (IC20 > 40 µM), suggesting a favorable safety profile for further development .

Case Studies and Research Findings

-

Study on Mycobacterium tuberculosis :

- Objective : To evaluate the efficacy of pyrimidine derivatives against tuberculosis.

- Findings : Compounds with piperidinyl substitutions demonstrated enhanced activity. The study noted that structural modifications significantly impacted MIC values, indicating that this compound may share similar properties .

- Cytotoxicity Assessment :

Comparative Activity Table

| Compound Name | Structure | MIC (µM) | Cytotoxicity (IC20 µM) |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| Analog A | Analog A | 2.7 | >40 |

| Analog B | Analog B | 5.9 | >40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.